molecular formula C23H23N3O7S2 B12470098 N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide

N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12470098
M. Wt: 517.6 g/mol
InChI Key: MQHBNYSMLRRYCE-UHFFFAOYSA-N
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Description

N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzodioxole moiety, a sulfonamide group, and a glycinamide backbone, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:

    Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under specific conditions.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced through a reaction between the benzodioxole derivative and 4-[(2-methylphenyl)sulfamoyl]phenyl chloride in the presence of a base.

    Formation of Glycinamide Backbone: The final step involves coupling the intermediate with methylsulfonyl glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the glycinamide backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Substituted glycinamide derivatives.

Scientific Research Applications

N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide has several applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide stands out due to its combination of a benzodioxole moiety, sulfonamide group, and glycinamide backbone, which confer unique chemical and biological properties.

Properties

Molecular Formula

C23H23N3O7S2

Molecular Weight

517.6 g/mol

IUPAC Name

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H23N3O7S2/c1-16-5-3-4-6-20(16)25-35(30,31)19-10-7-17(8-11-19)24-23(27)14-26(34(2,28)29)18-9-12-21-22(13-18)33-15-32-21/h3-13,25H,14-15H2,1-2H3,(H,24,27)

InChI Key

MQHBNYSMLRRYCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC4=C(C=C3)OCO4)S(=O)(=O)C

Origin of Product

United States

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